4-amino-7,8-dihydropteridin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-amino-7,8-dihydropteridin-7-one” is a compound that is part of the pteridine family . It has been identified in various research and development contexts .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, a design of experiments (DoE) analysis of a tandem SnAr-amidation cyclization reaction between 4-chloropyrimidin-5-amine and (S)-N-methylalanine to form (S)-7,8-dimethyl-7,8-dihydropteridin-6 (5H)-one is reported .Molecular Structure Analysis
The structure of quinonoid dihydropterins, which include compounds like “4-amino-7,8-dihydropteridin-7-one”, has been studied . These studies support the ‘ortho’ quinonoid dihydropterin structure over the ‘exocyclic para’ quinonoid and ‘endocyclic ortho’ quinonoid structures .Chemical Reactions Analysis
The rates of oxidation of similar compounds by molecular oxygen to the corresponding quinonoid 7,8-dihydro-6H-pterins, the rates of rearrangement of these to the respective 7,8-dihydro-3H-pterins, and the reduction of these quinonoid dihydropterins by NADH have been reported .科学研究应用
Treatment of Hyperphenylalaninemia
This compound has been designated as an orphan medicine for the treatment of hyperphenylalaninemia in the European Union . This means that the developer will receive scientific and regulatory support from EMA to advance their medicine to the stage where they can apply for a marketing authorization .
Solid-Phase Synthetic Approach
In a report, a solid-phase synthetic approach was employed to prepare variously substituted dihydropteridinones, tetrahydropyrrolopteridinones, and pyrimidodiazepinones, using a versatile building block-4,6-dichloro-5-nitropyrimidine . This approach is highly desirable for defining their structure-activity relationship (SAR) and optimizing pharmacokinetic properties .
Anticancer Activity
Pteridinones and pyrimidodiazepinones represent an important group of heterocyclic compounds that have attracted enormous attention within medicinal research, especially in the last decade . Many of them have been intensively studied as Polo-like kinases inhibitors (serine/threonine kinases playing a crucial role during mitosis, and their deregulation can be observed in many types of tumors) .
Clinical Trials
Dihydropteridinone BI-2536 and pyrimidodiazepinone TAK-960 have reached advanced clinical trials and have been taken into considerable attention due to their anticancer effects in any kind of tumors .
Treatment of HBV and HIV
2-butoxy-7,8-dihydropteridin-6 (5 H )-one analogue GS9620 (Vesatolimod) was discovered as Toll-like receptor agonists being currently under clinical evaluation for the treatment of HBV and HIV positive patients .
Inhibitor of the RNA Interference Pathway
Pyrrolopteridinone ATPA18 was identified as a nontoxic, cell-permeable, and reversible inhibitor of the RNA interference pathway .
作用机制
Target of Action
The primary targets of 4-amino-7,8-dihydropteridin-7-one are enzymes involved in the biosynthesis of tetrahydrofolate, such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydrofolate reductase . These enzymes play crucial roles in the metabolic pathways that lead to the production of the coenzyme tetrahydrofolate .
Mode of Action
4-Amino-7,8-dihydropteridin-7-one interacts with its targets by inhibiting their activity . The compound’s inhibitory activity against these enzymes disrupts the normal biosynthesis of tetrahydrofolate, leading to changes in the metabolic pathways .
Biochemical Pathways
The affected pathway is the tetrahydrofolate biosynthesis pathway . Tetrahydrofolate is a coenzyme that plays a vital role in several biochemical reactions, including the synthesis of nucleic acids and certain amino acids. By inhibiting the enzymes involved in its biosynthesis, 4-amino-7,8-dihydropteridin-7-one can disrupt these essential biochemical processes .
Result of Action
The molecular and cellular effects of 4-amino-7,8-dihydropteridin-7-one’s action are primarily due to the disruption of tetrahydrofolate biosynthesis . This disruption can lead to a decrease in the synthesis of nucleic acids and certain amino acids, affecting cellular functions and potentially leading to cell death .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-7,8-dihydropteridin-7-one involves the conversion of 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine to the desired compound through a series of reactions.", "Starting Materials": [ "2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium dithionite", "Sodium borohydride", "Acetic anhydride", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine in hydrochloric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium hydroxide to the diazonium salt to form the corresponding phenol.", "Step 3: Reduce the phenol using sodium dithionite to form 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine-5,6-dione.", "Step 4: Reduce the 5,6-dione using sodium borohydride to form 4-amino-7,8-dihydropteridin-7-one.", "Step 5: Acetylate the amino group of 4-amino-7,8-dihydropteridin-7-one using acetic anhydride and acetic acid.", "Step 6: Purify the product using ethanol and water." ] } | |
CAS 编号 |
22005-66-9 |
产品名称 |
4-amino-7,8-dihydropteridin-7-one |
分子式 |
C6H5N5O |
分子量 |
163.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。